molecular formula C7H7O B134336 2-OH-benzyl CAS No. 155174-21-3

2-OH-benzyl

Cat. No. B134336
M. Wt: 107.13 g/mol
InChI Key: RMAINTGPKFNBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OH-benzyl is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties, which make it useful in a variety of applications. In

Mechanism Of Action

The mechanism of action of 2-OH-benzyl is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. It can also act as a reducing agent in the presence of certain catalysts.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-OH-benzyl. However, it has been shown to have anti-inflammatory properties in animal studies. It has also been shown to have antimicrobial properties against certain bacterial strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-OH-benzyl in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the use of 2-OH-benzyl in scientific research. One area of interest is the development of new synthetic routes for the compound. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections. Additionally, the use of 2-OH-benzyl in the development of new materials and catalysts is also an area of interest.

Synthesis Methods

The synthesis of 2-OH-benzyl involves the reaction of benzyl chloride with sodium hydroxide in the presence of water. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method is widely used due to its simplicity and efficiency.

Scientific Research Applications

2-OH-benzyl has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various compounds such as benzyl alcohol, benzyl cyanide, and benzyl acetate. It is also used as a reagent in organic chemistry reactions such as the reduction of ketones and the oxidation of alcohols.

properties

CAS RN

155174-21-3

Product Name

2-OH-benzyl

Molecular Formula

C7H7O

Molecular Weight

107.13 g/mol

InChI

InChI=1S/C7H7O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H2

InChI Key

RMAINTGPKFNBDP-UHFFFAOYSA-N

SMILES

[CH2]C1=CC=CC=C1O

Canonical SMILES

[CH2]C1=CC=CC=C1O

Other CAS RN

155174-21-3

Origin of Product

United States

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